4-Bromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes a pyrazole and pyridine moiety. Its molecular formula is with a molecular weight of approximately 198.02 g/mol. This compound is notable for its applications in medicinal chemistry, particularly as a precursor for various bioactive compounds and as an intermediate in the synthesis of kinase inhibitors.
4-Bromo-1H-pyrazolo[4,3-c]pyridine is classified under heterocyclic compounds, specifically within the pyrazolo[4,3-c]pyridine family. It is often utilized in research settings for its potential biological activities and as a building block in organic synthesis. The compound's significance is underscored by its inclusion in numerous chemical databases and literature, highlighting its relevance in pharmaceutical research and development .
The synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridine can be achieved through various methods, typically involving the bromination of precursor pyrazolo compounds. One effective approach involves the reaction of 1H-pyrazolo[4,3-c]pyridine with brominating agents under controlled conditions to introduce the bromine substituent at the 4-position.
A common synthetic route includes:
The molecular structure of 4-Bromo-1H-pyrazolo[4,3-c]pyridine features:
These identifiers facilitate the identification and retrieval of this compound from chemical databases .
4-Bromo-1H-pyrazolo[4,3-c]pyridine participates in various chemical reactions typical for halogenated heterocycles:
For example, nucleophilic substitution can be performed using amines under basic conditions:
The mechanism of action for compounds containing the pyrazolo[4,3-c]pyridine framework often involves interaction with specific biological targets such as kinases. The presence of the bromine atom can influence the compound's binding affinity and selectivity towards these targets.
Studies have shown that modifications at the 4-position can significantly affect the pharmacological properties of these compounds. For instance, substituents can modulate their ability to inhibit specific kinase pathways involved in cancer progression .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance provide insights into functional groups and structural integrity .
4-Bromo-1H-pyrazolo[4,3-c]pyridine has several scientific uses:
The compound's versatility makes it a valuable asset in both academic research and industrial applications .
Nucleophilic aromatic substitution (SNAr) provides a fundamental pathway for constructing the pyrazolo[4,3-c]pyridine core prior to bromine functionalization. This approach capitalizes on the inherent electrophilicity of halogenated pyridine precursors, enabling ring closure through reaction with nitrogen nucleophiles. A representative pathway involves the treatment of N-(4-bromo-2-methylpyridin-3-yl)acetamide with potassium acetate and acetic anhydride in toluene, followed by reaction with isopentyl nitrite at 85°C for 4 hours. This sequence facilitates diazotization and intramolecular cyclization to yield the bicyclic system, ultimately generating 7-bromo-1H-pyrazolo[4,3-b]pyridine (structural analog to the [4,3-c] system) with a yield of 17.35% after silica chromatography [3].
The moderate yield in this classical approach stems from competing reaction pathways and byproduct formation during cyclization. Optimization studies reveal that solvent selection critically influences reaction efficiency, with toluene providing superior performance over lower-boiling alternatives due to the elevated temperature requirements. Post-reaction processing typically involves partitioning between ethyl acetate and water, followed by drying over magnesium sulfate and chromatographic purification using methanol/dichloromethane (3:97) [3]. Structural verification is achieved through ¹H NMR spectroscopy, with characteristic peaks observed at δ 7.71 (d, J=4.80 Hz), 8.32-8.40 (m), and 8.40-8.51 (m), along with a broad singlet at δ 13.89 corresponding to the pyrazole NH [3].
Table 1: SNAr Conditions for Pyrazolopyridine Synthesis with Bromine Incorporation
Starting Material | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
N-(4-bromo-2-methylpyridin-3-yl)acetamide | KOAc, Ac₂O, toluene, 15 min; then isoamyl nitrite, 85°C, 4h | 7-bromo-1H-pyrazolo[4,3-b]pyridine | 17.35 |
5-Aminopyrazole derivatives | Brominated carbonyl synthons, ethanol, reflux | 4-Bromo-1H-pyrazolo[4,3-c]pyridine analogs | 20-40* |
2-Chloro-3-cyanopyridines | Hydrazine hydrate, ethylene glycol, 165°C | 3-Amino-1H-pyrazolo[3,4-b]pyridines | >70* |
*Representative yields from analogous systems [7] [8]
Palladium-catalyzed cross-coupling methodologies enable late-stage functionalization of pre-formed pyrazolopyridine cores, offering exceptional versatility for introducing bromine at specific positions. These transformations leverage the inherent reactivity of halogenated precursors (typically chloro or iodo derivatives) through catalytic halogen exchange or directed C-H functionalization. The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold serves as a crucial platform for these reactions, where N-protection strategies using groups like trimethylsilylethoxymethyl (SEM) enable regiocontrolled bromination at the C-7 position [4].
A particularly efficient protocol employs Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with rac-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the ligand system and sodium tert-butoxide as base in tetrahydrofuran at elevated temperatures (80-100°C). Under these conditions, bromo-substituted pyrazolopyridines undergo further functionalization while preserving the bromine handle for downstream applications [4]. The SEM protecting group proves indispensable for achieving positional control, as demonstrated by the temperature-dependent magnesiation of N-1 SEM-protected 5-halo-1H-pyrazolo[3,4-c]pyridine using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) at -40°C, followed by electrophilic quenching with bromine sources to install bromine at C-7 [4].
Table 2: Palladium-Catalyzed Functionalization of Brominated Pyrazolopyridines
Catalytic System | Ligand | Base | Reaction Type | Yield Range (%) |
---|---|---|---|---|
Pd₂(dba)₃ | rac-BINAP | NaOtBu | Buchwald-Hartwig amination | 62-75 |
Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Suzuki-Miyaura cross-coupling | 47-60 |
Pd(OAc)₂ | XPhos | K₃PO₄ | Negishi coupling (via zinc transmetalation) | 71-83 |
Pd/C | - | K₂CO₃ | Halogen exchange (Cl→Br) | 50-65* |
*Representative yields from analogous systems [4] [9]
While conventional thermal cyclocondensations often suffer from extended reaction times and energy inefficiency, microwave-assisted synthesis offers a promising alternative for constructing brominated pyrazolopyridines. Although direct reports of microwave synthesis for 4-bromo-1H-pyrazolo[4,3-c]pyridine are limited in the provided literature, the successful application of microwave irradiation to analogous pyrazolo[3,4-b]pyridine systems suggests significant potential. In these systems, reaction times are reduced from hours to minutes with concomitant yield improvements [8].
A documented approach for related structures involves irradiating a mixture of 2-chloro-3-cyanopyridine derivatives and hydrazine hydrate at 50°C for 15 minutes, achieving yields up to 96% for 3-amino-1H-pyrazolo[3,4-b]pyridines [8]. This remarkable efficiency gain compared to conventional heating in butanol or ethylene glycol (requiring several hours at 165°C) highlights the transformative potential of microwave technology. When adapted to brominated precursors, this energy-transfer mechanism facilitates rapid cyclization through enhanced molecular dipole rotation and selective dielectric heating, minimizing thermal decomposition pathways that commonly reduce yields in conventional syntheses [8].
The integration of microwave techniques with continuous-flow reactors represents an emerging frontier for scaling these syntheses, offering improved temperature control and reproducibility for brominated heterocycles. Future optimizations should focus on adapting the documented conditions for 4-bromo-1H-pyrazolo[4,3-c]pyridine synthesis, particularly the cyclization of brominated pyridine precursors with hydrazine derivatives under controlled microwave irradiation.
Regioselective bromination presents the most direct route to 4-bromo-1H-pyrazolo[4,3-c]pyridine, requiring precise control over electrophilic aromatic substitution (SEAr) parameters. The inherent electronic asymmetry of the pyrazolo[4,3-c]pyridine ring system creates distinct reactivity profiles at C4 (position 4), C5, and C7. Computational studies indicate enhanced electron density at C4/C7 positions compared to C5, making them preferred sites for electrophilic attack [4] [9].
Successful regioselective bromination employs bromine (Br₂) in dichloromethane at 0°C to room temperature, or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of protecting group dramatically influences regiochemical outcomes. For instance, N-1 SEM-protected pyrazolo[4,3-c]pyridine undergoes bromination predominantly at C-7 when treated with bromine at low temperatures (-40°C), while analogous reactions on N-2 SEM-protected isomers yield complex mixtures [4]. This stark contrast underscores the profound electronic influence of the protecting group on the π-electron system.
For the unprotected heterocycle, bromination typically occurs at C-4 when using bromine in acetic acid with sodium acetate as base. This protocol generates 4-bromo-1H-pyrazolo[4,3-c]pyridine with moderate selectivity, often requiring chromatographic separation of minor regioisomers [5] [9]. The compound is commercially available at 95% purity (CAS: 1159829-63-6, MFCD12401001), confirming successful synthetic access through these approaches [5].
Table 3: Regioselective Bromination Strategies for Pyrazolo[4,3-c]pyridine Systems
Precursor | Brominating Agent | Conditions | Regioselectivity | Key Controlling Factor |
---|---|---|---|---|
1H-Pyrazolo[4,3-c]pyridine | Br₂ | AcOH, NaOAc, 0°C→RT | C4 > C7 | Inherent electron density distribution |
N1-SEM-1H-pyrazolo[4,3-c]pyridine | Br₂ | DCM, -40°C | Predominantly C7 | Protection-directed metalation |
N1-THP-1H-pyrazolo[4,3-c]pyridine | NBS | DMF, 0°C | C5 or C7* | Reaction time/temperature |
6-Methoxy-1H-pyrazolo[3,4-b]pyridine | NBS | DMF, RT | C3 | Ortho-activation by methoxy group |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1